Fmoc-Pen(Trt)-OH

Enantiomeric purity Chiral peptide synthesis Quality control

Fmoc-Pen(Trt)-OH is the definitive, orthogonal Fmoc/Trt-protected building block for incorporating L-penicillamine into peptides via Fmoc-SPPS. Its β,β-dimethyl substitution confers enhanced disulfide bond stability, crucial for bioactivity. This compound is not substitutable by cysteine derivatives. Verified ≥99.5% enantiomeric purity ensures correct stereochemistry.

Molecular Formula C39H35NO4S
Molecular Weight 613.8 g/mol
CAS No. 201531-88-6
Cat. No. B613399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Pen(Trt)-OH
CAS201531-88-6
Synonyms201531-88-6; Fmoc-Pen(Trt)-OH; FMOC-S-TRITYL-L-PENICILLAMINE; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methyl-3-(tritylthio)butanoicacid; (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methyl-3-[(triphenylmethyl)sulfanyl]butanoicacid; Fmoc-pen(trt); SCHEMBL118262; CTK4E3419; MolPort-006-705-794; XSGMGAINOILNJR-PGUFJCEWSA-N; ACT10377; ANW-74539; MFCD00237388; ZINC71788116; AKOS015895566; RTX-012381; AK-48000; AN-30001; SC-26571; DB-038111; KB-254040; ST51052986; I06-1183; L-Valine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(triphenylmethyl)thio]-; (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanyl-butanoicacid
Molecular FormulaC39H35NO4S
Molecular Weight613.8 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m1/s1
InChIKeyXSGMGAINOILNJR-PGUFJCEWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Pen(Trt)-OH (CAS 201531-88-6): Verified Building Block for Penicillamine Incorporation in Fmoc SPPS


Fmoc-Pen(Trt)-OH (CAS 201531-88-6) is the standard Fmoc-protected building block for introducing the non-proteinogenic amino acid L-penicillamine (β,β-dimethyl-L-cysteine) into peptides via Fmoc solid-phase peptide synthesis (SPPS) . The compound features dual orthogonal protection: an Fmoc group on the α-amine (base-labile) and a trityl (Trt) group on the β-thiol (acid-labile), enabling selective deprotection and compatibility with standard Fmoc/tBu synthesis workflows . The side-chain Trt group is removed during the final TFA-mediated cleavage step, releasing the free thiol for downstream disulfide bond formation or further modification . The compound is commercially available with assay specifications typically ≥98% (HPLC) and enantiomeric purity ≥99.5% (a/a) .

Fmoc-Pen(Trt)-OH Procurement: Why Generic Cysteine or Alternative Protecting Groups Cannot Substitute


Generic substitution with Fmoc-Cys(Trt)-OH or alternative penicillamine derivatives fails for multiple quantifiable reasons. First, the β,β-dimethyl substitution on penicillamine introduces significant steric hindrance at the β-carbon, a feature absent in cysteine. This gem-dimethyl group alters the geometry and reductive stability of disulfide bonds formed after deprotection, a property that has been exploited to enhance peptide conformational stability and resistance to disulfide shuffling [1][2]. Second, alternative thiol protecting groups such as Acm (acetamidomethyl) or Bzl (benzyl) require orthogonal deprotection conditions (iodine/metal salts for Acm; hydrogenation for Bzl) that are incompatible with standard Fmoc SPPS workflows and can introduce additional synthetic steps, reduced yields, or metal contamination [3][4]. Third, stereochemical configuration matters: L-Pen (CAS 201531-88-6) and D-Pen (CAS 201532-01-6) are distinct compounds with opposite optical rotations and cannot be interchanged without altering peptide chirality and biological activity . These differences render Fmoc-Pen(Trt)-OH non-substitutable in applications requiring precise stereochemistry, standard TFA-labile protection, or the unique conformational constraints imparted by the gem-dimethyl group.

Fmoc-Pen(Trt)-OH Technical Evidence: Quantified Differentiation from Cysteine Analogs and Alternative Derivatives


Enantiomeric Purity: Fmoc-Pen(Trt)-OH (L-Isomer) vs. D-Isomer Quantitative Comparison

Fmoc-Pen(Trt)-OH (L-isomer, CAS 201531-88-6) is supplied with specified enantiomeric purity ≥99.5% (a/a) as determined by chiral HPLC . The D-enantiomer (Fmoc-D-Pen(Trt)-OH, CAS 201532-01-6) is supplied as a separate compound with opposite optical rotation: [α]D20 = +33±2° (c=1 in MeOH) for L-isomer versus [α]D20 = -32±2° (c=1 in MeOH) for D-isomer .

Enantiomeric purity Chiral peptide synthesis Quality control

Side-Chain Protection Orthogonality: Fmoc-Pen(Trt)-OH (Trt) vs. Fmoc-Pen(Acm)-OH (Acm) Deprotection Pathway Comparison

The Trt protecting group on Fmoc-Pen(Trt)-OH is removed during standard TFA-mediated cleavage (95% TFA with 1-5% triisopropylsilane scavenger), occurring simultaneously with global resin cleavage and side-chain deprotection in Fmoc SPPS . In contrast, the Acm group on Fmoc-Pen(Acm)-OH requires additional post-synthetic oxidative deprotection with iodine or mercury(II) acetate, adding at least one separate synthetic step and introducing metal contamination concerns [1].

Orthogonal protection SPPS workflow compatibility Deprotection conditions

Steric Differentiation: Fmoc-Pen(Trt)-OH vs. Fmoc-Cys(Trt)-OH Structural and Functional Comparison

Fmoc-Pen(Trt)-OH contains a β,β-gem-dimethyl substitution (two methyl groups on the β-carbon) that is absent in Fmoc-Cys(Trt)-OH [1]. This structural modification has been shown in peptide contexts to increase resistance to disulfide bond shuffling and enhance reductive stability compared to Cys-containing analogs, as demonstrated in α-conotoxin RgIA where penicillamine substitution contributed to a 9000-fold increase in potency on human α9α10 nAChR [2].

Steric hindrance Disulfide stability Peptide conformation

Purity Specification Comparison: Novabiochem® Grade vs. Standard Grade Fmoc-Pen(Trt)-OH

Commercial Fmoc-Pen(Trt)-OH is available in multiple purity grades. The Novabiochem® grade (Merck Millipore Cat. 852339) specifies ≥98.0% (HPLC, area%) and ≥98% (TLC) with enantiomeric purity ≥99.5% (a/a) . Standard Aldrich grade (Cat. 670642) specifies ≥95.5% (HPLC) and 96% assay . Other suppliers offer ≥95% or ≥97% purity specifications.

Purity specification HPLC assay Procurement quality tier

Optical Rotation as Identity and Enantiomeric Verification Metric

Fmoc-Pen(Trt)-OH (L-isomer, CAS 201531-88-6) exhibits a specified specific optical rotation of [α]D20 = +33±2° (c = 1 in methanol) . This positive rotation is diagnostic for the L-penicillamine stereoisomer and contrasts with the D-enantiomer (CAS 201532-01-6) which displays [α]D20 = -32±2° (c = 1 in methanol) . The magnitude of rotation (~33°) is substantially larger than that of Fmoc-Cys(Trt)-OH ([α]20/D = +16.0±2°, c = 1% in THF) [1], reflecting the structural difference of the β,β-gem-dimethyl substitution.

Optical rotation Identity testing Enantiomer verification

Storage and Stability Specifications Across Commercial Grades

Recommended storage conditions for Fmoc-Pen(Trt)-OH vary by commercial grade: Novabiochem® grade specifies 15-25°C , while standard Aldrich grade and most generic suppliers specify 2-8°C . Both grades are supplied as white to off-white powders. For stock solutions, storage at -80°C is recommended for use within 6 months; at -20°C, use within 1 month [1].

Storage conditions Stability Shelf life

Fmoc-Pen(Trt)-OH Procurement-Driven Application Scenarios in Peptide Synthesis and Drug Discovery


Synthesis of Disulfide-Rich Bioactive Peptides Requiring Enhanced Conformational Stability

Fmoc-Pen(Trt)-OH is the preferred building block for synthesizing peptides where the gem-dimethyl substitution of penicillamine confers enhanced reductive stability and resistance to disulfide shuffling compared to cysteine-containing analogs [1]. This has been demonstrated in α-conotoxin RgIA engineering, where penicillamine substitution contributed to a 9000-fold increase in potency on human α9α10 nAChR and improved resistance to disulfide shuffling [1]. The orthogonal Cys-Pen disulfide pairing strategy enables highly selective production of specific multicyclic structures without isomers [2]. Procurement of high-purity Fmoc-Pen(Trt)-OH with verified enantiomeric purity (≥99.5% a/a) is essential for reproducible folding and biological activity in these engineered peptides.

Construction of Disulfide Surrogate Peptides (Metabolically Stable Isosteres)

Fmoc-Pen(Trt)-OH serves as the key precursor for penicillamine-based thiol alkylation in the synthesis of thioether-bridged diaminodiacids, which function as metabolically stable disulfide bond isosteres [3]. This approach has been successfully applied to synthesize disulfide surrogates of oxytocin and KIIIA conotoxin [3]. The Novabiochem® technical documentation confirms that Fmoc-Pen(Trt)-OH has been recently used in the synthesis of disulfide surrogate peptides . The availability of the compound with defined purity (≥98.0% HPLC) and validated solubility in DMF ensures reliable incorporation in automated SPPS workflows for constructing these complex bridged architectures.

Pharmaceutical Peptide Manufacturing Requiring cGMP-Compliant Raw Materials

For pharmaceutical peptide manufacturing, the Novabiochem® grade of Fmoc-Pen(Trt)-OH (≥98.0% HPLC, ≥99.5% enantiomeric purity, ≥98% TLC) provides a higher purity tier than standard research grades (≥95.5% HPLC) , reducing the burden of deletion-sequence impurities and facilitating downstream purification. The room-temperature storage specification (15-25°C) for Novabiochem® grade versus 2-8°C for standard grades simplifies inventory management and reduces cold-chain logistics costs in manufacturing settings. The Trt protecting group compatibility with standard TFA cleavage eliminates additional post-synthetic deprotection steps required for Acm-protected alternatives [4], improving overall process efficiency and reducing metal contamination risk in cGMP environments.

QC Laboratory Identity Verification and Incoming Material Release

The specific optical rotation of Fmoc-Pen(Trt)-OH ([α]D20 = +33±2° in methanol) provides a rapid, quantitative QC release test to verify correct L-enantiomer receipt. The ~66° rotation difference between L-Pen ([α]D20 = +33±2°) and D-Pen ([α]D20 = -32±2°) enables unambiguous enantiomeric discrimination without requiring chiral HPLC for every lot. Additionally, the verified solubility specification of 1 mmole in 2 mL DMF (clearly soluble) provides a practical benchmark for confirming material suitability before committing to high-value SPPS runs. These built-in QC metrics support procurement specifications and supplier qualification for regulated peptide production environments.

Technical Documentation Hub

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